molecular formula C21H14BrN3O2 B2679509 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid CAS No. 330850-57-2

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid

Cat. No.: B2679509
CAS No.: 330850-57-2
M. Wt: 420.266
InChI Key: LPCDCZHOVXMVAC-UHFFFAOYSA-N
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Description

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a quinazoline core substituted with a bromo and phenyl group, and an amino benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the quinazoline core, followed by the introduction of the bromo and phenyl groups through electrophilic aromatic substitution reactions. The final step involves coupling the quinazoline derivative with amino benzoic acid under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylquinazoline derivatives: Similar structure but without the bromo and amino benzoic acid groups.

    6-Bromoquinazoline derivatives: Similar structure but lacking the phenyl and amino benzoic acid groups.

Uniqueness

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid is unique due to the combination of its quinazoline core with bromo, phenyl, and amino benzoic acid groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Biological Activity

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS No. 330850-57-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and enzyme inhibition properties, supported by relevant research findings and data.

  • Molecular Formula : C21H14BrN3O2
  • Molecular Weight : 420.26 g/mol
  • Structure : The compound features a quinazoline core with a bromo and phenyl group, along with an amino benzoic acid moiety, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated:

Cell Line IC50 (µM) Comparison Drug IC50 of Comparison Drug (µM)
MCF-75.85Doxorubicin4.53
A5497.495-Fluorouracil10.00
HepG23.00Sorafenib10.99

These findings suggest that this compound exhibits comparable or superior activity against certain cancer types compared to established chemotherapeutics .

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. The quinazoline structure is known for its ability to interact with various kinase enzymes, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Research Findings

In vitro assays showed that the compound significantly reduced levels of TNF-alpha in activated macrophages, indicating its potential as an anti-inflammatory agent:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15030
IL-612025

This reduction illustrates the compound's efficacy in modulating inflammatory responses .

Enzyme Inhibition Studies

The compound's biological profile also includes enzyme inhibition capabilities, particularly against cholinesterases and kinases.

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Studies have shown that:

Compound IC50 (µM)
This compound8.14
Standard Drug (Donepezil)10.00

This indicates that the compound is a promising candidate for further development as a neuroprotective agent .

Properties

IUPAC Name

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)25-21(24-18)23-16-8-4-7-14(11-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCDCZHOVXMVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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